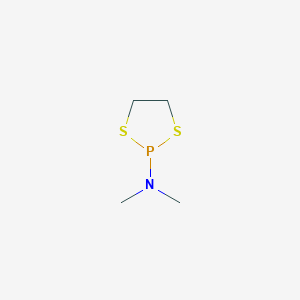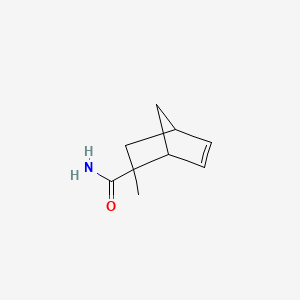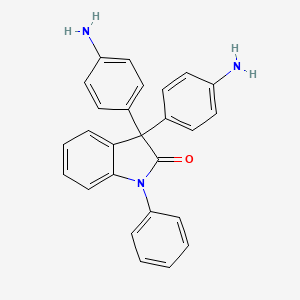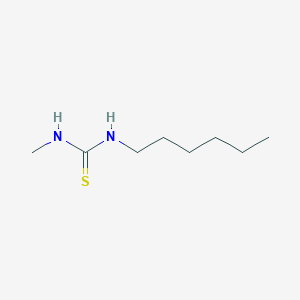
N-hexyl-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-N’-methylthiourea is an organosulfur compound with the chemical formula C8H18N2S. It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a hexyl group and the other with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-hexyl-N’-methylthiourea can be synthesized through the nucleophilic addition of hexylamine to methyl isothiocyanate. The reaction is typically carried out in an aqueous or ethanolic solution. The general procedure involves adding hexylamine to a solution of methyl isothiocyanate under stirring conditions. The reaction mixture is then heated to remove excess ammonia, and the product is purified by crystallization .
Industrial Production Methods
Industrial production of N-hexyl-N’-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The product is typically purified through filtration and recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N’-methylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halides like alkyl bromides and chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexylamine and methylamine.
Substitution: Thiol derivatives.
Scientific Research Applications
N-hexyl-N’-methylthiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-hexyl-N’-methylthiourea involves its interaction with molecular targets through chemical adsorption. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with similar chemical properties but different reactivity due to the absence of alkyl substitutions.
N-methylthiourea: Similar structure but lacks the hexyl group, affecting its solubility and reactivity.
N,N’-dimethylthiourea: Contains two methyl groups, leading to different chemical behavior and applications.
Uniqueness
N-hexyl-N’-methylthiourea is unique due to its specific alkyl substitutions, which enhance its solubility in organic solvents and its effectiveness as a corrosion inhibitor. Its unique structure also allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
53393-06-9 |
|---|---|
Molecular Formula |
C8H18N2S |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
1-hexyl-3-methylthiourea |
InChI |
InChI=1S/C8H18N2S/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11) |
InChI Key |
BAJLGZYEGJXSEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)

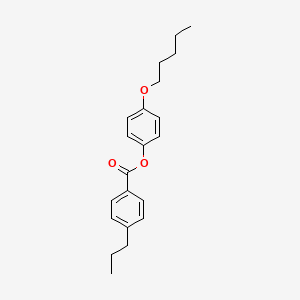
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium](/img/structure/B14651285.png)
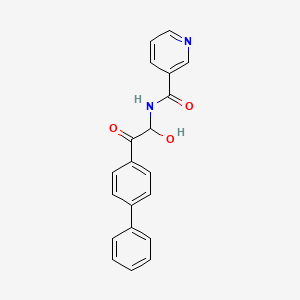
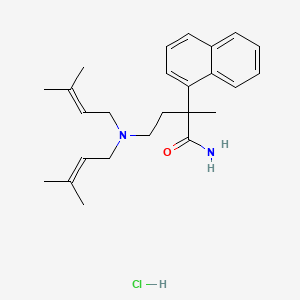

![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
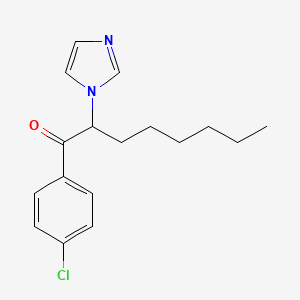
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)

